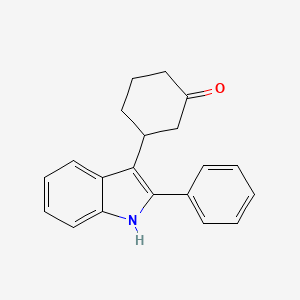
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate under reflux conditions to form the quinoline core. This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide to introduce the bromine atom at the desired position. Finally, esterification with methanol yields the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of 3-amino or 3-thio derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Oxidation: Formation of quinoline N-oxides.
科学的研究の応用
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anticancer and antiviral agents.
Industry: Used in the production of dyes and pigments due to its stable quinoline core.
作用機序
The mechanism of action of Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antibacterial or anticancer effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- Methyl 3-chloro-4-oxo-1,4-dihydroquinoline-8-carboxylate
- Methyl 3-fluoro-4-oxo-1,4-dihydroquinoline-8-carboxylate
- Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-8-carboxylate
Uniqueness
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
CAS番号 |
1395493-15-8 |
|---|---|
分子式 |
C11H8BrNO3 |
分子量 |
282.09 g/mol |
IUPAC名 |
methyl 3-bromo-4-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)7-4-2-3-6-9(7)13-5-8(12)10(6)14/h2-5H,1H3,(H,13,14) |
InChIキー |
UKPPHDNKJCBFJP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1NC=C(C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)

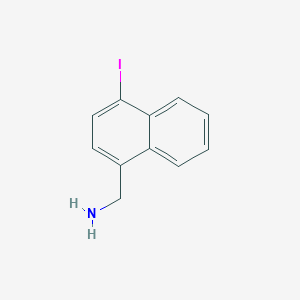


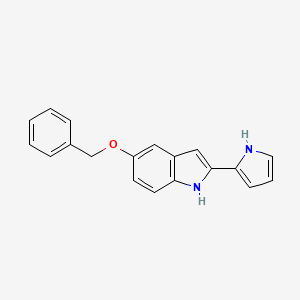
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
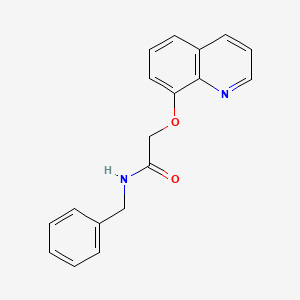
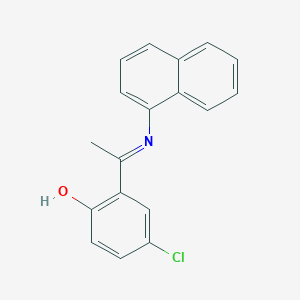


![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)

